molecular formula C9H11F2NO B3162319 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine CAS No. 877151-57-0

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

Cat. No. B3162319
CAS RN: 877151-57-0
M. Wt: 187.19 g/mol
InChI Key: DOCAXBJQEKQLKZ-UHFFFAOYSA-N
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Description

“1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1431968-12-5 . It has a molecular weight of 223.65 and is also known as "[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride" . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H . This indicates that the compound has a molecular formula of C9H11F2NO .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 223.65 and a molecular formula of C9H11F2NO .

Scientific Research Applications

Chemical Synthesis

“1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of several organophosphorus compounds, which have potential as antimicrobial agents .

Fluorescence Studies

This compound has been used in fluorescence studies . Specifically, it has been used in the creation of fluorescent AIE dots encapsulated organically modified silica (ORMOSIL) nanoparticles for two-photon cellular imaging .

Crystal Structure Analysis

“1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” has been used in the analysis of crystal structures . Detailed investigations of the crystal structures, fluorescence spectra and femtosecond transient absorption spectra of different polymorphs have been conducted .

DFT Studies

This compound has been used in Density Functional Theory (DFT) studies . The calculated substantial energy gap ΔE between HOMO and LUMO orbits indicated high chemical stability of the calculated conformer .

Bioimaging Applications

“1-[4-(2,2-Difluoroethoxy)phenyl]methanamine” has been used in bioimaging applications . The fluorescent and biocompatible nanoprobes were utilized for in vitro imaging of HeLa cells .

Drug Delivery Research

This compound has potential applications in drug delivery research . The nanoparticles have the capacity of nucleus permeability, as well as cytoplasm staining towards tumor cells . This suggests a promising method for fast and bright fluorescence imaging, as well as bio-molecule/drug delivery to cell nucleus .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .

properties

IUPAC Name

[4-(2,2-difluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCAXBJQEKQLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

CAS RN

1431968-12-5
Record name [4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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